molecular formula C15H19N3 B123835 4,4'-[(Phenylmethyl)imino]bisbutanenitrile CAS No. 78217-67-1

4,4'-[(Phenylmethyl)imino]bisbutanenitrile

Cat. No.: B123835
CAS No.: 78217-67-1
M. Wt: 241.33 g/mol
InChI Key: XXDXUMIXKZPAGC-UHFFFAOYSA-N
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Description

4,4’-[(Phenylmethyl)imino]bisbutanenitrile is a chemical compound with the molecular formula C15H19N3 and a molecular weight of 241.33 g/mol. It is an intermediate in the synthesis of sym-Homospermidine, an analogue of Spermidine, which is used as an antineoplastic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(Phenylmethyl)imino]bisbutanenitrile typically involves the reaction of benzylamine with 4-chlorobutanenitrile under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and the solvent used can be dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4’-[(Phenylmethyl)imino]bisbutanenitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: :

Properties

IUPAC Name

4-[benzyl(3-cyanopropyl)amino]butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3/c16-10-4-6-12-18(13-7-5-11-17)14-15-8-2-1-3-9-15/h1-3,8-9H,4-7,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDXUMIXKZPAGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCCC#N)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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